molecular formula C18H18Cl2N2O4S B7705867 N-(2,5-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

N-(2,5-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide

Cat. No. B7705867
M. Wt: 429.3 g/mol
InChI Key: GDMBPHJNTUKHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as DPA, is a chemical compound that has gained significant attention in the field of scientific research. DPA is a member of the class of sulfonamides and is structurally similar to other sulfonamide compounds that have been used as drugs in the past. However, DPA has not been approved for use as a drug and is primarily used in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves the inhibition of aldosterone synthase, which leads to a decrease in the production of aldosterone. This, in turn, leads to a decrease in sodium retention and an increase in potassium retention, which results in a decrease in blood pressure. N-(2,5-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its overall effects on blood pressure regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,5-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide are primarily related to its effects on the RAAS. N-(2,5-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to decrease plasma aldosterone levels and increase plasma renin activity, which suggests that it may be an effective treatment for hypertension. N-(2,5-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its overall effects on blood pressure regulation.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(2,5-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in laboratory experiments is its specificity for aldosterone synthase. This allows researchers to study the effects of aldosterone on various physiological and biochemical processes without the confounding effects of other hormones. However, one of the limitations of using N-(2,5-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in laboratory experiments is its lack of specificity for other sulfonamide compounds, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N-(2,5-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One area of interest is the development of more specific and potent aldosterone synthase inhibitors, which may have greater efficacy in the treatment of hypertension. Another area of interest is the study of the effects of N-(2,5-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide on other physiological and biochemical processes, such as inflammation and oxidative stress. Finally, there is a need for further research on the safety and toxicity of N-(2,5-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, particularly with regard to its potential use as a drug.

Synthesis Methods

The synthesis of N-(2,5-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves the reaction of 2,5-dichlorophenylamine with 4-(pyrrolidin-1-ylsulfonyl)phenol in the presence of a base and a coupling agent. The resulting product is then acetylated to form N-(2,5-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. The synthesis of N-(2,5-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is a relatively straightforward process and can be carried out in a laboratory setting with relative ease.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been used extensively in scientific research as a tool to study various physiological and biochemical processes. One of the primary applications of N-(2,5-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is in the study of the renin-angiotensin-aldosterone system (RAAS), which is a complex hormonal system that regulates blood pressure and fluid balance in the body. N-(2,5-dichlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to inhibit the activity of aldosterone synthase, which is an enzyme that is involved in the production of aldosterone, a hormone that plays a key role in the RAAS.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O4S/c19-13-3-8-16(20)17(11-13)21-18(23)12-26-14-4-6-15(7-5-14)27(24,25)22-9-1-2-10-22/h3-8,11H,1-2,9-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMBPHJNTUKHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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